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Compound of Interest

Compound Name: N-Methoxy-N-methylbenzamide

Cat. No.: B104586

Application Notes: Acylation with N-Methoxy-N-
methylbenzamide

Introduction

N-Methoxy-N-methylbenzamide (CAS: 6919-61-5), commonly known as a Weinreb amide, is
a highly versatile and efficient acylating agent in modern organic synthesis.[1][2] Its primary
application lies in the synthesis of ketones and aldehydes from various nucleophiles, most
notably organometallic reagents like Grignard and organolithium compounds.[3][4] The unique
structural feature of the N-methoxy-N-methylamide group provides a significant advantage over
more traditional acylating agents such as acid chlorides or esters: it effectively prevents the
common problem of over-addition.[3][5] This precise control is critical in the construction of
complex molecules, particularly in the pharmaceutical and fine chemical industries where high
purity and structural accuracy are essential.[5][6]

Mechanism of Action

The efficacy of N-Methoxy-N-methylbenzamide in preventing over-addition stems from its
ability to form a stable tetrahedral intermediate upon nucleophilic attack. As proposed by
Weinreb and Nahm, the organometallic reagent adds to the carbonyl carbon, and the resulting
intermediate is stabilized by chelation between the lithium or magnesium metal center and the
methoxy oxygen atom.[3][4] This chelated complex is stable at low temperatures, preventing
the elimination of the amide group and a subsequent second addition of the nucleophile.[3] The
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desired ketone or aldehyde is then liberated during aqueous workup, which breaks down the
stable intermediate.[7] This chelation-controlled reactivity allows for the reliable and high-yield
synthesis of carbonyl compounds.[4]

Experimental Protocols

Protocol 1: Synthesis of a Ketone using a Grignard
Reagent

This protocol describes a general procedure for the acylation of a Grignard reagent with N-
Methoxy-N-methylbenzamide to synthesize a ketone.

Materials:

N-Methoxy-N-methylbenzamide
e Anhydrous tetrahydrofuran (THF)

o Organomagnesium halide (Grignard reagent, e.g., Phenylmagnesium bromide) in THF or
diethyl ether

e 1 M Hydrochloric acid (HCI), aqueous
e Saturated aqueous sodium bicarbonate (NaHCOs)
o Saturated aqueous sodium chloride (Brine)

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:

o Reaction Setup: All glassware must be oven-dried or flame-dried and cooled under a stream
of dry nitrogen or argon.[8] To a round-bottom flask equipped with a magnetic stir bar and a
nitrogen inlet, add N-Methoxy-N-methylbenzamide (1.0 eq.).

» Dissolution: Dissolve the amide in anhydrous THF.
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e Cooling: Cool the solution to 0 °C in an ice-water bath.

« Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1 - 1.5 eq.) dropwise to
the stirred solution, maintaining the temperature at 0 °C.

e Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours or until Thin Layer
Chromatography (TLC) analysis indicates the consumption of the starting amide.

e Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M aqueous HCI
at0 °C.

o Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel
and add ethyl acetate. Wash the organic layer sequentially with 1 M HCI, saturated aqueous
NaHCOs, and brine.

» Drying and Concentration: Dry the organic layer over anhydrous MgSOa4 or Na2SOa, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the crude product by flash column chromatography on silica gel to yield
the desired ketone.

Protocol 2: Synthesis of an Aldehyde via Reduction

This protocol outlines the reduction of N-Methoxy-N-methylbenzamide to benzaldehyde using
a hydride reagent.

Materials:

N-Methoxy-N-methylbenzamide

Anhydrous tetrahydrofuran (THF)

Lithium aluminum hydride (LiAlH4) or Diisobutylaluminum hydride (DIBAL-H)

Rochelle's salt (potassium sodium tartrate) solution or 1 M HCI

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
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e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
Procedure:

e Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve N-Methoxy-N-
methylbenzamide (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask.

e Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

o Addition of Reducing Agent: Slowly add the hydride reducing agent (e.g., LiAlH4, 1.5 eq.) to
the stirred solution, ensuring the temperature remains below -70 °C.

o Reaction: Stir the mixture at -78 °C for 30-60 minutes. Monitor the reaction progress by TLC.

e Quenching: Quench the reaction by the slow addition of ethyl acetate, followed by a
saturated aqueous solution of Rochelle's salt. Alternatively, quench carefully with 1 M HCI.

o Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear
layers form.

o Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic
layers.

» Drying and Concentration: Dry the combined organic extracts over anhydrous MgSOa4, filter,
and remove the solvent in vacuo.

« Purification: If necessary, purify the crude benzaldehyde by flash chromatography or
distillation.

Data Presentation

The acylation of various organometallic reagents with N-Methoxy-N-methylbenzamide
provides the corresponding ketones in good to excellent yields.
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Nucleophile
Entry (Organometallic Product Typical Yield (%)
Reagent)
Phenylmagnesium
1 _ Benzophenone >90
bromide

Methylmagnesium
2 o Acetophenone >90
iodide

Ethylmagnesium

3 ] Propiophenone >85
bromide

4 n-Butyllithium Valerophenone >85
Isopropylmagnesium Isopropyl phenyl

5 . >80
chloride ketone

Vinylmagnesium )
6 ) Phenyl vinyl ketone >75
bromide

Note: Yields are representative and can vary based on specific reaction conditions and the
purity of reagents.

Visualizations
Reaction Mechanism

Caption: Mechanism of Weinreb ketone synthesis.

Experimental Workflow
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Caption: General workflow for ketone synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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